

Application Notes and Protocols for PF-06456384 Trihydrochloride

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Compound of Interest

Compound Name: PF-06456384 trihydrochloride

Cat. No.: B10831117

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] Human genetic studies have identified NaV1.7 as a critical player in pain signaling, making it a promising target for the development of novel analgesics. [5] This document provides a summary of the known experimental data for PF-06456384, along with detailed protocols for its characterization, to support further research and drug development efforts. PF-06456384 was designed for intravenous infusion and has been investigated for its potential in pain models.[6][7][8]

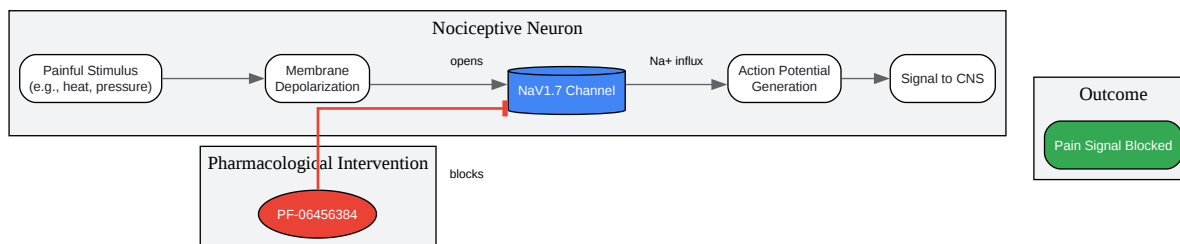
Data Presentation

Table 1: In Vitro Potency and Selectivity of PF-06456384

| Target | Species | Assay Type | IC50 (nM) | Reference |
|--------|---------|--------------------------------|-----------|--------------|
| NaV1.7 | Human | Conventional Patch Clamp | 0.01 | [1][2][3][4] |
| NaV1.7 | Human | PatchExpress Electrophysiology | 0.58 | [4] |
| NaV1.7 | Mouse | Conventional Patch Clamp | <0.1 | [4] |
| NaV1.7 | Rat | Conventional Patch Clamp | 75 | [4] |
| NaV1.1 | Human | Not Specified | 314 | [4] |
| NaV1.2 | Human | Not Specified | 3 | [4] |
| NaV1.3 | Human | Not Specified | 6,440 | [4] |
| NaV1.4 | Human | Not Specified | 1,450 | [4] |
| NaV1.5 | Human | Not Specified | 2,590 | [4] |
| NaV1.6 | Human | Not Specified | 5.8 | [4] |
| NaV1.8 | Human | Not Specified | 26,000 | [4] |

Signaling Pathway and Mechanism of Action

PF-06456384 exerts its effects by blocking the NaV1.7 ion channel, which is predominantly expressed in peripheral sensory neurons.[5] By inhibiting the influx of sodium ions through this channel, PF-06456384 prevents the generation and propagation of action potentials in nociceptive (pain-sensing) neurons, thereby blocking the transmission of pain signals to the central nervous system.



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Caption: Inhibition of the NaV1.7 signaling pathway by PF-06456384.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Characterization of PF-06456384

This protocol describes the determination of the IC₅₀ of PF-06456384 on human NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using automated patch-clamp electrophysiology.

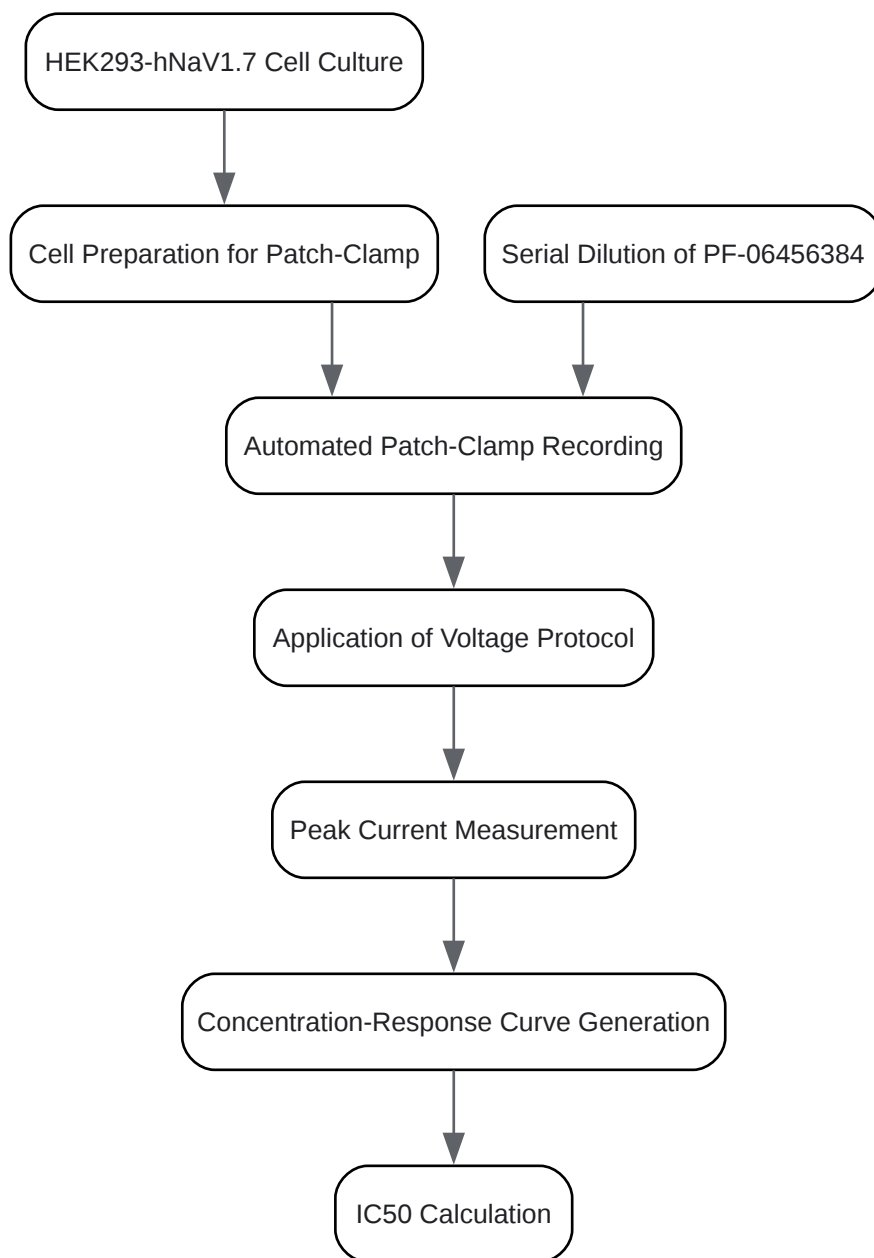
Materials:

- HEK293 cells stably expressing human NaV1.7
- Cell culture medium (e.g., DMEM/F12)
- External recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4)
- Internal recording solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3)
- **PF-06456384 trihydrochloride** stock solution (e.g., 10 mM in DMSO)

- Automated patch-clamp system and associated consumables

Procedure:

- Cell Preparation: Culture HEK293-hNav1.7 cells to 70-90% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the external recording solution at a suitable density for the automated patch-clamp system.
- Compound Preparation: Prepare serial dilutions of PF-06456384 in the external recording solution to achieve the desired final concentrations for the concentration-response curve. Include a vehicle control (e.g., 0.1% DMSO).
- Automated Patch-Clamp Recording:
 - Prime the system with internal and external solutions.
 - Load the cell suspension and compound plate into the instrument.
 - Initiate the automated patch-clamp run. The system will perform cell capture, sealing, whole-cell formation, and recordings.
- Voltage Protocol: Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cells at a resting potential (e.g., -120 mV) and then depolarizing to a test potential (e.g., 0 mV) to activate the channels.
- Data Acquisition: Record the peak inward sodium current in the absence and presence of different concentrations of PF-06456384.
- Data Analysis:
 - Measure the peak current amplitude for each concentration.
 - Normalize the current at each concentration to the control (vehicle) current.
 - Plot the normalized current as a function of the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: Workflow for in vitro electrophysiological characterization.

Protocol 2: In Vivo Assessment of Analgesic Efficacy using the Formalin Test

This protocol describes a method to evaluate the potential analgesic effects of PF-06456384 in a mouse model of inflammatory pain.

Materials:

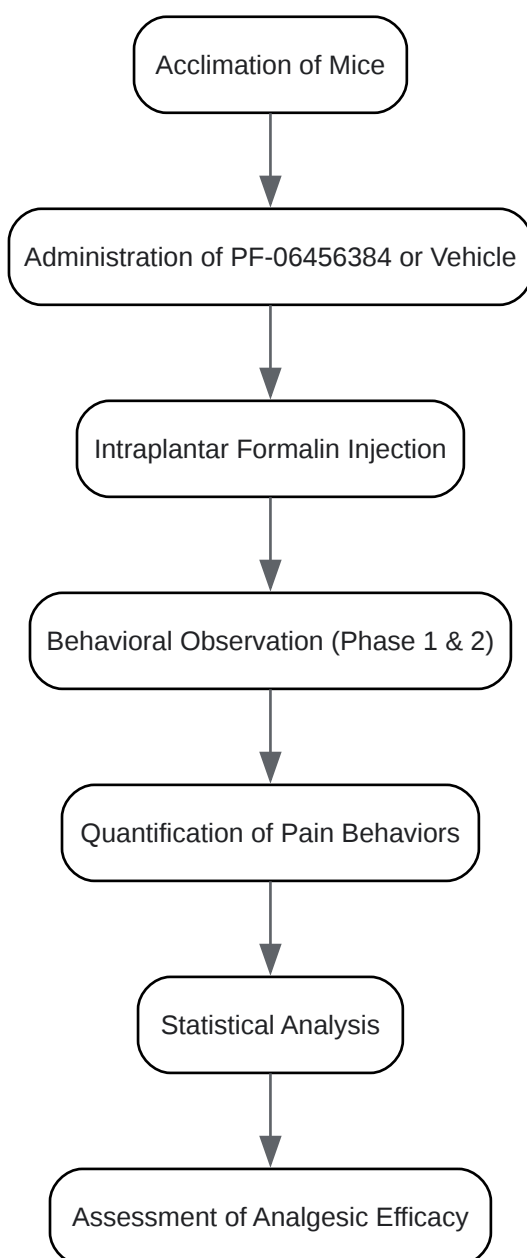
- Male CD-1 mice (or other suitable strain), 20-25 g
- **PF-06456384 trihydrochloride**
- Vehicle solution (e.g., saline or a specified formulation buffer)
- Formalin solution (e.g., 2.5% in saline)
- Observation chambers with mirrors for unobscured paw observation
- Video recording equipment (optional, but recommended for accurate scoring)
- Syringes and needles for administration

Procedure:

- **Acclimation:** Acclimate the mice to the testing environment for at least 30 minutes before the experiment to reduce stress-induced behavioral changes.
- **Compound Administration:** Administer PF-06456384 or vehicle via the desired route (e.g., intravenous infusion, as the compound was designed for this route). The dose and timing of administration should be based on pharmacokinetic data.
- **Formalin Injection:** At the appropriate time point after compound administration, inject a small volume (e.g., 20 μ L) of 2.5% formalin solution into the plantar surface of the right hind paw of the mouse.
- **Behavioral Observation:** Immediately after the formalin injection, place the mouse in the observation chamber and record its behavior for a set period (e.g., 60 minutes). The characteristic pain response occurs in two phases:
 - Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
 - Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain.

- **Data Collection:** Measure the total time the animal spends licking, biting, or flinching the injected paw during both phases.
- **Data Analysis:** Compare the duration of pain behaviors in the PF-06456384-treated group to the vehicle-treated group for both phases. A significant reduction in pain behaviors in the treated group indicates an analgesic effect. Statistical analysis (e.g., t-test or ANOVA) should be performed.

Note: Previous studies have indicated that PF-06456384 did not show significant analgesic effects in the mouse formalin test.[5]



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Caption: Workflow for the in vivo formalin test.

Protocol 3: ADME - Metabolic Stability in Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of PF-06456384 in liver microsomes, an important parameter for predicting in vivo clearance.

Materials:

- **PF-06456384 trihydrochloride**
- Pooled liver microsomes (human, rat, or mouse)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Control compounds (high and low clearance)
- Acetonitrile with an internal standard for sample quenching and analysis
- LC-MS/MS system

Procedure:

- **Incubation Preparation:** Prepare a master mix containing liver microsomes and phosphate buffer. Pre-incubate this mixture at 37°C.
- **Reaction Initiation:** Add PF-06456384 (at a final concentration of, e.g., 1 µM) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
- **Time-Point Sampling:** At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal

standard.

- Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of PF-06456384 at each time point.
- Data Analysis:
 - Plot the natural logarithm of the percentage of PF-06456384 remaining versus time.
 - Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
 - Calculate the in vitro half-life ($t_{1/2}$) as $0.693/k$.
 - Calculate the intrinsic clearance (Cl_{int}) based on the $t_{1/2}$ and the protein concentration in the incubation.

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize the protocols based on their specific experimental conditions and equipment. Appropriate safety precautions should be taken when handling all chemical and biological materials.

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